molecular formula C7H11N3O4 B8630592 methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate

methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B8630592
M. Wt: 201.18 g/mol
InChI Key: JWIMMTPOBUVVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 5-amino-1,2,4-triazole with methyl chloroformate in the presence of a base to form the intermediate methyl 5-amino-4H-1,2,4-triazole-3-carboxylate. This intermediate is then reacted with 2-methoxyethanol under acidic conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Methyl 5-(2-methoxyethoxy)-4H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:

    Methyl 5-(2-hydroxyethoxy)-4H-1,2,4-triazole-3-carboxylate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and solubility.

    Methyl 5-(2-ethoxyethoxy)-4H-1,2,4-triazole-3-carboxylate: The ethoxy group provides different steric and electronic properties compared to the methoxy group, influencing the compound’s behavior in chemical reactions.

The uniqueness of methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

Molecular Formula

C7H11N3O4

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C7H11N3O4/c1-12-3-4-14-7-8-5(9-10-7)6(11)13-2/h3-4H2,1-2H3,(H,8,9,10)

InChI Key

JWIMMTPOBUVVLJ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NNC(=N1)C(=O)OC

Origin of Product

United States

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